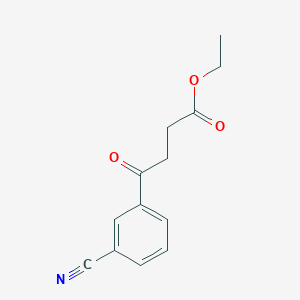

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-cyanophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDINRTTLLMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 3 Cyanophenyl 4 Oxobutyrate

Chemo-Selective Synthesis via Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a fundamental strategy in organic synthesis. For ethyl 4-(3-cyanophenyl)-4-oxobutyrate, this can be accomplished through various reactions that selectively build the desired molecular framework.

Ester Condensation Reactions (e.g., Dieckmann Condensation)

Ester condensation reactions, such as the Dieckmann condensation, are powerful tools for forming cyclic β-keto esters through an intramolecular reaction of a diester. While the Dieckmann condensation specifically leads to cyclic products, related intermolecular Claisen-type condensations can be employed to construct the linear framework of this compound. researchgate.net This would typically involve the reaction of a cyanophenyl-containing ester with an appropriate ethyl ester, catalyzed by a strong base. The base facilitates the formation of an enolate, which then acts as a nucleophile to attack the carbonyl group of the other ester, leading to the formation of a new carbon-carbon bond and the desired β-keto ester structure.

Acylation Strategies Involving Cyanophenyl-Substituted Precursors

Acylation reactions provide a direct method for introducing the oxo-butyrate side chain onto a cyanophenyl precursor. A common approach is the Friedel-Crafts acylation, where a cyanophenyl-containing aromatic ring is acylated using a suitable acylating agent. In this case, 3-cyanobenzoyl chloride or a similar activated carboxylic acid derivative could be reacted with a four-carbon nucleophile.

Alternatively, a more controlled approach involves the use of organometallic reagents. For instance, a Grignard reagent or an organolithium species derived from 3-bromobenzonitrile (B1265711) could be reacted with a derivative of succinic acid, such as ethyl 4-chloro-4-oxobutyrate, to form the desired keto-ester. sigmaaldrich.comsigmaaldrich.com This method allows for precise control over the carbon-carbon bond formation.

A summary of potential acylation strategies is presented below:

| Acylation Strategy | Cyanophenyl Precursor | Acylating Agent/Reagent | Key Features |

| Friedel-Crafts Acylation | 3-Cyanobenzene | Ethyl 4-chloro-4-oxobutyrate | Lewis acid catalyzed, direct acylation of the aromatic ring. |

| Organometallic Addition | 3-Bromobenzonitrile (via Grignard) | Ethyl 4-chloro-4-oxobutyrate | Forms a new carbon-carbon bond via nucleophilic attack. |

Catalytic Carbonylation Approaches

Modern synthetic chemistry often utilizes catalytic carbonylation reactions to introduce carbonyl groups into organic molecules. These methods are attractive due to their efficiency and the use of carbon monoxide (or a CO surrogate) as a readily available C1 source. orgsyn.org For the synthesis of this compound, a palladium-catalyzed carbonylation could be envisioned.

This process would likely involve the coupling of an aryl halide, such as 3-bromobenzonitrile, with a suitable four-carbon coupling partner in the presence of a palladium catalyst, a source of carbon monoxide, and an alcohol (ethanol) to form the ester. The reaction conditions would need to be carefully optimized to ensure selective carbonylation and esterification. Recent advancements have focused on the use of CO surrogates, which are solid or liquid compounds that release CO in situ, enhancing the safety and practicality of these reactions. orgsyn.org

Halogen-Cyanide Exchange Reactions in Oxo-Butyrate Frameworks

An alternative synthetic route involves the introduction of the cyanide group at a later stage of the synthesis, specifically through a halogen-cyanide exchange reaction on a pre-formed oxo-butyrate framework. This strategy is particularly useful when the corresponding halogenated precursor is readily available.

The general transformation for this approach is as follows:

Ethyl 4-(3-halophenyl)-4-oxobutyrate + M-CN → this compound + M-Halide (where M = alkali metal)

Optimization of Alkali Metal Cyanide Reagents for Conversion

The choice of the alkali metal cyanide reagent is crucial for the success of the halogen-cyanide exchange reaction. Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most commonly used reagents for this transformation. google.com The reactivity of these salts can be influenced by their solubility in the chosen solvent system. For instance, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the cyanide anion is more nucleophilic, leading to a more efficient displacement of the halide. google.com

The selection of the appropriate cyanide reagent can also depend on the nature of the halogen being displaced (I > Br > Cl). The optimization of this step involves screening different alkali metal cyanides to achieve the highest possible conversion to the desired nitrile product.

Reaction Condition Regimes (Temperature, Solvent) for Efficient Conversion

The efficiency of the halogen-cyanide exchange is highly dependent on the reaction conditions. Temperature plays a significant role; higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts. A careful balance must be struck to ensure a clean and complete conversion.

The choice of solvent is equally critical. As mentioned, polar aprotic solvents are often preferred as they can solvate the metal cation while leaving the cyanide anion relatively free to act as a nucleophile. The following table outlines typical reaction conditions that would be optimized for this conversion:

| Parameter | Range/Options | Rationale |

| Temperature | 25°C - 150°C | To provide sufficient energy for the reaction while minimizing side reactions. |

| Solvent | DMSO, DMF, Acetonitrile (B52724) | Polar aprotic solvents to enhance the nucleophilicity of the cyanide ion. |

| Catalyst | (Optional) Phase-transfer catalysts | To facilitate the reaction in biphasic systems or with poorly soluble reagents. |

Enzymatic and Biocatalytic Synthesis Approaches (Focus on Related Chiral Analogs)

Biocatalysis provides a powerful toolkit for the synthesis of chiral compounds, including precursors that could be adapted for the production of chiral derivatives of this compound. Key enzyme classes such as halohydrin dehalogenases, nitrilases, and ketoreductases are instrumental in these advanced synthetic strategies.

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the conversion of halohydrins to epoxides and can also facilitate the substitution of a halide with other nucleophiles, such as cyanide. This functionality is particularly useful in the synthesis of chiral cyanohydrins, which are precursors to valuable hydroxy acid derivatives.

A notable application of this methodology is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate. pitt.eduscispace.com This process typically starts with ethyl (S)-4-chloro-3-hydroxybutanoate. The HHDH enzyme facilitates the displacement of the chlorine atom with a cyanide group, yielding the desired (R)-configured product. Researchers have identified and optimized HHDHs from various microbial sources to enhance reaction efficiency, substrate tolerance, and yield. For instance, a novel HHDH from Parvibaculum lavamentivorans DS-1 (HHDH-PL) has been shown to be highly effective, tolerating high substrate concentrations. rsc.orgrsc.org The use of immobilized HHDHs on carriers like adsorption resins has also been explored to improve operational stability, allow for enzyme recycling, and simplify post-reaction processing, making the process more suitable for industrial-scale production. patsnap.comgoogle.com

Detailed findings from studies on HHDH-mediated synthesis are summarized below:

| Enzyme Source | Substrate | Product | Key Findings |

| Parvibaculum lavamentivorans DS-1 (HHDH-PL) | Ethyl (S)-4-chloro-3-hydroxybutanoate (200 g/L) | Ethyl (R)-4-cyano-3-hydroxybutyrate | Achieved 95% conversion and 85% yield in 14 hours at 40°C. rsc.orgrsc.org |

| Immobilized HHDH on adsorption resin | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate | High operational stability, conversion rates of 98.8%-99.4%, and product yields over 91% with an e.e. of 99%. patsnap.comgoogle.com |

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. A powerful application of these enzymes is in the desymmetrization of prochiral dinitriles, where the enzyme selectively hydrolyzes one of the two nitrile groups to afford a chiral cyano-carboxylic acid. This strategy offers an efficient route to optically active building blocks from achiral starting materials.

This approach has been successfully applied to 3-substituted glutaronitriles, which are structural analogs of potential precursors to the target molecule. researchgate.net Various nitrilases from microbial sources have been screened for their ability to desymmetrize substrates like 3-isobutylglutaronitrile and 3-(4'-chlorophenyl)glutaronitrile. researchgate.net The choice of enzyme is crucial as it dictates the stereochemical outcome, with different nitrilases yielding opposite enantiomers of the cyanobutanoic acid product. The substituent on the glutaronitrile (B146979) backbone also significantly influences both the enzyme's activity and its stereoselectivity. researchgate.netresearchgate.net This methodology provides a versatile platform for producing a range of optically active β-substituted γ-amino acids and their precursors. researchgate.net

The table below presents research findings on the desymmetrization of various 3-substituted glutaronitriles:

| Nitrilase Source | Substrate | Product | Enantiomeric Excess (ee) |

| HsNIT | 3-(4′-chlorophenyl)glutaronitrile | (S)-3-(4′-chlorophenyl)-4-cyanobutanoic acid | High ee researchgate.net |

| BjNIT6402 | 3-isobutylglutaronitrile | (S)-3-(cyanomethyl)-5-methylhexanoic acid | High ee researchgate.net |

| Rhodococcus sp. AJ270 | 3-phenylglutaronitrile | (S)-3-phenyl-4-cyanobutanoic acid | up to 95% (with acetone (B3395972) as additive) researchgate.net |

Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of prochiral ketones and ketoesters to their corresponding chiral secondary alcohols. This enzymatic transformation is one of the most effective methods for producing enantiomerically pure alcohols, which are fundamental building blocks in asymmetric synthesis.

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate is a well-established example of a KRED-catalyzed reaction. This product serves as a direct precursor for the HHDH-mediated cyanation described previously. google.com Significant research has focused on discovering and engineering KREDs for improved performance. For example, the KRED ChKRED20 from Chryseobacterium sp. CA49 exhibits excellent stereoselectivity (>99.5% ee) for this reduction. nih.gov Through protein engineering techniques like directed evolution, thermostable mutants of this enzyme have been developed, allowing reactions to be run at higher temperatures (e.g., 65°C), which significantly increases the reaction rate and space-time yield. nih.gov These biocatalytic systems often incorporate a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to recycle the required NADPH, making the process more economically viable. nih.gov

The following table summarizes the performance of different KREDs in the asymmetric reduction of butyrate (B1204436) analogs:

| Enzyme | Substrate | Product | Key Performance Metrics |

| ChKRED20 Mutant MC135 | Ethyl 4-chloro-3-oxobutanoate (300 g/L) | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% ee, 95% isolated yield, complete conversion within 1 hour. nih.gov |

| Recombinant E. coli expressing aldehyde reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (28.5 mM) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% ee, 90.5% product yield. nih.gov |

| Engineered KRED (Mutant M3) | Ethyl 2′-ketopantothenate (100 g/L) | Ethyl (R)-pantothenate | >99% ee, 86% isolated yield, space-time yield of 520 g L−1 d−1. rsc.org |

Novel Synthetic Routes and Process Intensification Strategies

Beyond specific enzymatic steps, innovation in the synthesis of this compound and its analogs focuses on developing novel integrated routes and applying process intensification strategies to improve efficiency, sustainability, and cost-effectiveness.

Process intensification is a key strategy for transitioning chemical manufacturing from traditional batch operations to more efficient continuous processes. pitt.edu This can involve the use of novel reactor technologies, such as microreactors or thin film evaporators, which offer enhanced heat and mass transfer. mdpi.comelsevierpure.com For enzymatic reactions, process intensification can be achieved through methods like microwave or ultrasound irradiation, which can accelerate reaction rates and improve yields. researchgate.net The transition from batch to continuous manufacturing for specialty chemicals, including pharmaceutical intermediates, is a growing trend aimed at reducing equipment size, waste generation, and improving safety and control. pitt.edu Recently, a one-pot process to convert aromatic ketones into aromatic esters via a sequential Claisen and retro-Claisen reaction has been reported, representing a novel synthetic strategy that could broaden the utility of aromatic ketones in chemical synthesis. sciencedaily.com These principles of process intensification and novel route design could be applied to the synthesis of this compound to create more streamlined and environmentally benign manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 3 Cyanophenyl 4 Oxobutyrate

Reactivity of the Keto-Ester Moiety

The keto-ester portion of the molecule contains two key reactive sites: the electrophilic carbonyl carbon of the ketone and the acidic α-carbons situated between the ketone and the ester groups.

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.salibretexts.org This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. ksu.edu.salibretexts.org

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. The nature of the nucleophile determines whether the reaction is reversible or irreversible. libretexts.orgmasterorganicchemistry.com Strong nucleophiles, such as organometallic reagents and hydrides, result in irreversible additions. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) with a basic catalyst | Cyanohydrin |

| Amines (RNH₂) | Primary Amines | Imine (Schiff Base) |

| Alcohols (R'OH) | Alcohols in the presence of an acid catalyst | Hemiacetal |

The reaction with hydride donors like sodium borohydride (NaBH₄) would reduce the ketone to a secondary alcohol. Similarly, Grignard reagents would add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after an acidic workup.

The methylene (B1212753) protons (protons on the carbon atom) adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. The formation of this enolate intermediate is a key step in many important carbon-carbon bond-forming reactions.

The enolate can act as a nucleophile, attacking a variety of electrophiles. For instance, in the presence of a suitable base and an alkyl halide, the enolate can undergo alkylation at the α-carbon. Another significant reaction is the aldol (B89426) addition, where the enolate attacks another carbonyl compound to form a β-hydroxy ketone.

Compounds containing a carbonyl group with at least one α-hydrogen can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.com For simple ketones, the equilibrium generally favors the keto form. masterorganicchemistry.com However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol. masterorganicchemistry.com

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the compound, the solvent, and the temperature. walisongo.ac.id The enol tautomer, with its nucleophilic C=C double bond, can react with electrophiles, providing an alternative reaction pathway to those involving the enolate. masterorganicchemistry.com The specific tautomeric form present can thus dictate the outcome of a reaction.

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Structure | Electron-withdrawing groups and conjugation can favor the enol form. walisongo.ac.id |

| Solvent | The percentage of the enol tautomer can be highly dependent on the solvent. masterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com |

| Aromaticity | If enolization leads to an aromatic system, the enol form is highly favored. masterorganicchemistry.com |

Reactivity of the Nitrile (Cyano) Group

The nitrile group (−C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.orglibretexts.orgwikipedia.org

The nitrile group can be converted into several other important functional groups. One of the most common reactions is hydrolysis, which can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water. libretexts.orglibretexts.org This initially forms an amide, which can then be further hydrolyzed to a carboxylic acid upon heating. libretexts.org

Nitriles can also react with organometallic reagents, such as Grignard reagents. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine salt intermediate, which upon hydrolysis yields a ketone. libretexts.org

Table 3: Common Derivatization Reactions of the Nitrile Group

| Reagent(s) | Resulting Functional Group |

| H₃O⁺, heat | Carboxylic Acid |

| H₂O, H⁺ or OH⁻ (milder conditions) | Amide |

| R-MgX, then H₃O⁺ | Ketone |

| Alcohols (in Pinner reaction) | Imidate |

Reductive Transformations Leading to Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). wikipedia.org This transformation is synthetically very useful. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.org Subsequent addition of water protonates the resulting dianion to give the primary amine. libretexts.orglibretexts.org

Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (such as palladium, platinum, or nickel) can also be employed to reduce nitriles to primary amines. wikipedia.org The reaction conditions can sometimes influence the formation of secondary or tertiary amines as byproducts. wikipedia.org

Reactivity of the Aromatic (Phenyl) Ring

The phenyl ring in Ethyl 4-(3-cyanophenyl)-4-oxobutyrate is substituted with two electron-withdrawing groups: the cyano group (-CN) and the 4-oxobutyrate group (-C(O)CH₂CH₂CO₂Et). This substitution pattern significantly influences the ring's susceptibility to electrophilic attack and its potential participation in metal-catalyzed coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of the benzene (B151609) ring is heavily influenced by its substituents. Both the cyano group and the acyl group (part of the 4-oxobutyrate chain) are strong electron-withdrawing groups (EWGs). vaia.com They pull electron density out of the aromatic ring through both inductive and resonance effects, making the ring less electron-rich and therefore less nucleophilic. vaia.comquora.commsu.edu

This deactivation makes the cyanophenyl moiety in this compound significantly less reactive towards electrophiles compared to unsubstituted benzene. msu.edu Furthermore, these groups direct incoming electrophiles to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, as shown by resonance structures where a positive charge is placed on the carbons adjacent to the electron-withdrawing substituent. Consequently, the meta positions are the least deactivated and thus the most favorable sites for electrophilic attack. vaia.comlibretexts.org

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

| -CN (Cyano) | Electron-Withdrawing | Strongly Deactivating | meta |

| -COR (Acyl) | Electron-Withdrawing | Moderately Deactivating | meta |

This table summarizes the directing effects of the substituent groups present on the aromatic ring of this compound.

Therefore, any electrophilic aromatic substitution reaction, such as nitration or halogenation, performed on this molecule would be expected to proceed slowly and yield predominantly the product substituted at the position meta to both existing groups (C5 on the ring).

While the cyanophenyl ring itself is deactivated towards electrophilic substitution, a halogenated precursor to this compound would be a viable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. atlasofscience.org The Suzuki-Miyaura reaction, for instance, couples an organoboron species with an organohalide. wikipedia.orglibretexts.org

The presence of electron-withdrawing groups on the aryl halide can influence the rate-determining step of the catalytic cycle, which is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst. harvard.edu In many cases, electron-withdrawing groups can enhance the rate of this step, making substrates like a hypothetical "Ethyl 4-(3-cyano-5-halophenyl)-4-oxobutyrate" good candidates for such transformations. organic-chemistry.org Palladium-catalyzed cyanation reactions are also well-established methods for synthesizing aryl nitriles from aryl halides. nih.gov

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl Halide + Organoboron Reagent | Pd(0) complex, Base | Biaryl, Styrene, etc. |

| Heck | Aryl Halide + Alkene | Pd(0) complex, Base | Substituted Alkene |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0)/Cu(I) complex, Base | Aryl Alkyne |

| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol | Pd(0) complex, Base | Aryl Amine/Ether |

This table shows common palladium-catalyzed cross-coupling reactions applicable to aryl halides, which could be used to synthesize or further functionalize derivatives of this compound.

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound reacts is crucial for predicting products and optimizing reaction conditions. Key mechanistic questions involve the potential for radical intermediates and the nature of bond-forming and bond-breaking steps.

The ketone carbonyl group in this compound can participate in radical reactions. libretexts.org Under single-electron transfer (SET) conditions, such as with a strong reducing agent (e.g., sodium metal) or through photoredox catalysis, the ketone can be reduced by one electron to form a ketyl radical anion. wikipedia.orgontosight.airsc.org This species reverses the normal electrophilic reactivity of the carbonyl carbon, turning it into a nucleophilic radical. rsc.orgnih.gov

This ketyl radical intermediate can then engage in carbon-carbon bond-forming reactions. numberanalytics.com For instance, it can couple with other radical species or add to unsaturated systems like alkenes. rsc.orgnih.gov The formation of these radical intermediates provides a synthetic pathway that is complementary to traditional two-electron (ionic) mechanisms. rsc.org For example, photoredox catalysis has emerged as a powerful method to generate ketyl radicals from ketones for use in C-C bond formations under mild conditions. rsc.orgnih.gov

Chemical reactions can proceed through two primary types of mechanisms: concerted and stepwise. psiberg.com

Concerted reactions occur in a single step, where all bond breaking and bond forming happens simultaneously through a single transition state without any intermediates. psiberg.comyoutube.com

Stepwise reactions involve multiple sequential steps, proceeding through one or more reactive intermediates. psiberg.comyoutube.com

For this compound, a classic example to consider is the nucleophilic addition to the ketone carbonyl. This reaction is generally considered a stepwise process. masterorganicchemistry.comlibretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is protonated to yield the final alcohol product. masterorganicchemistry.com This contrasts with reactions like the Diels-Alder cycloaddition, a classic example of a concerted mechanism. psiberg.com Distinguishing between these pathways often requires detailed kinetic studies, isotopic labeling, or computational analysis.

The choice of solvent and catalyst can profoundly influence which reaction mechanism is favored.

Solvent Effects: The polarity of the solvent can determine the rate and even the mechanism of a reaction. acs.orgcdnsciencepub.com For reactions involving charged intermediates, such as the tetrahedral alkoxide in a stepwise nucleophilic addition, polar protic solvents (like ethanol (B145695) or water) can stabilize the intermediate through hydrogen bonding, potentially accelerating the reaction. nih.gov In contrast, nonpolar solvents might favor concerted pathways or radical reactions where charge separation is minimal. The keto-enol tautomerism of the butyrate (B1204436) chain, for instance, would also be highly dependent on the solvent environment. acs.org

Catalyst Effects: Catalysts function by providing a lower-energy alternative reaction pathway. atlasofscience.org In the context of this compound, different catalysts could favor distinct mechanisms.

Acid/Base Catalysis: An acid catalyst can activate the carbonyl group toward nucleophilic attack by protonating the oxygen, making the carbon more electrophilic. A base catalyst can deprotonate a nucleophile, increasing its reactivity.

Transition Metal Catalysis: As discussed in section 3.3.2, palladium catalysts are crucial for cross-coupling reactions. numberanalytics.com The specific ligands coordinated to the metal center can influence the catalyst's activity and selectivity. numberanalytics.com

Photoredox Catalysis: The use of a photocatalyst can initiate single-electron transfer, promoting the formation of ketyl radicals and opening up radical-based reaction pathways that would otherwise be inaccessible. numberanalytics.com

| Factor | Influence on Reaction Pathway | Example Application |

| Solvent Polarity | Stabilizes charged intermediates, influencing reaction rates and equilibria. nih.gov | A polar solvent can accelerate a stepwise nucleophilic addition by stabilizing the alkoxide intermediate. |

| Acid/Base Catalyst | Activates electrophiles/nucleophiles, lowering the activation energy for polar reactions. | Acid catalysis of acetal (B89532) formation at the ketone carbonyl. |

| Transition Metal Catalyst | Enables oxidative addition/reductive elimination cycles for cross-coupling. numberanalytics.com | Palladium-catalyzed Suzuki coupling of a halogenated derivative. |

| Photocatalyst | Initiates single-electron transfer (SET) to generate radical intermediates. numberanalytics.com | Light-induced formation of a ketyl radical for C-C bond formation. |

This table outlines the influence of solvents and various types of catalysts on the potential reaction pathways of this compound.

Derivatization Strategies and Functional Group Interconversions of Ethyl 4 3 Cyanophenyl 4 Oxobutyrate

Modifications at the Ester Functionality

The ethyl ester group is a primary site for modification, enabling changes to the compound's solubility, reactivity, and subsequent synthetic utility.

Transesterification is a process that exchanges the ethyl group of the ester with a different alkyl group by reacting the compound with another alcohol, typically in the presence of an acid or base catalyst. This modification can be used to introduce a variety of ester groups, which may be beneficial for controlling the compound's physical properties or for introducing a protecting group that can be selectively removed later in a synthetic sequence.

| Catalyst | Alcohol Reagent | Resulting Ester |

| Acid (e.g., H₂SO₄) | Methanol | Methyl 4-(3-cyanophenyl)-4-oxobutyrate |

| Base (e.g., NaOCH₃) | Propanol | Propyl 4-(3-cyanophenyl)-4-oxobutyrate |

| Acid (e.g., H₂SO₄) | tert-Butanol | tert-Butyl 4-(3-cyanophenyl)-4-oxobutyrate |

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-cyanophenyl)-4-oxobutanoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often employed and typically proceeds by treatment with an aqueous base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. The resulting carboxylic acid is a versatile intermediate for further reactions, such as amide bond formation. Studies on related oxo-butyrates have shown that heating under acidic or basic conditions can effectively lead to the corresponding carboxylic acid nih.gov.

| Condition | Intermediate Product | Final Product |

| 1. NaOH (aq), Heat2. H₃O⁺ | Sodium 4-(3-cyanophenyl)-4-oxobutanoate | 4-(3-cyanophenyl)-4-oxobutanoic acid |

| H₃O⁺, Heat | Not applicable | 4-(3-cyanophenyl)-4-oxobutanoic acid |

Transformations of the Keto Group

The ketone functionality is a key site for derivatization, enabling the introduction of stereocenters or the construction of heterocyclic systems.

The keto group can be reduced to a secondary alcohol, yielding ethyl 4-(3-cyanophenyl)-4-hydroxybutyrate. This transformation introduces a chiral center. While simple reducing agents like sodium borohydride (B1222165) would produce a racemic mixture of the alcohol, stereoselective reduction methods can be employed to favor the formation of a single enantiomer. Enzymatic reductions, for instance, are known to be highly effective for the stereoselective reduction of β-keto esters researchgate.net. Asymmetric hydrogenation using chiral metal catalysts is another powerful method to achieve high enantioselectivity.

| Reagent/Catalyst | Stereochemical Outcome | Product |

| Sodium borohydride (NaBH₄) | Racemic | Ethyl 4-(3-cyanophenyl)-4-hydroxybutyrate |

| Chiral Ruthenium Catalyst / H₂ | Enantioselective | (R)- or (S)-Ethyl 4-(3-cyanophenyl)-4-hydroxybutyrate |

| Ketoreductase Enzyme | Enantioselective | (R)- or (S)-Ethyl 4-(3-cyanophenyl)-4-hydroxybutyrate |

The carbonyl group of the ketone can undergo condensation reactions with various nitrogen-based nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine forms oximes. Condensation with hydrazines produces hydrazones, which can be valuable intermediates for the synthesis of nitrogen-containing heterocycles like pyridazinones or pyrazoles mdpi.com. These reactions are often catalyzed by acid and involve the elimination of a water molecule.

| Nitrogen Nucleophile | Product Type |

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (H₂NOH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Phenylhydrazine (PhNHNH₂) | Phenylhydrazone |

Nitrile Group Transformations for Diverse Functionalities

The cyano group is an exceptionally versatile functional handle that can be converted into a wide array of other functionalities, greatly expanding the synthetic potential of the molecule. researchgate.net The nitrile group is generally robust and often remains unchanged during metabolic processes in pharmaceutical applications nih.gov.

Common transformations of the nitrile group include:

Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. Milder, controlled conditions can lead to the formation of a primary amide.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in a [3+2] cycloaddition reaction to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry.

Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.

| Reagent(s) | Resulting Functional Group |

| H₃O⁺, Heat | Carboxylic Acid |

| H₂O₂, NaOH | Amide |

| 1. LiAlH₄2. H₂O | Primary Amine |

| NaN₃, NH₄Cl | Tetrazole |

Conversion to Amidines, Carboxylic Acids, and Esters

The nitrile and ester groups of this compound are primary sites for functional group interconversion, allowing for their transformation into amidines, carboxylic acids, and other esters, respectively.

Amidines from the Nitrile Group

The conversion of the nitrile moiety into an amidine is a valuable transformation for introducing a highly basic, nucleophilic group. The Pinner reaction is a classic and effective method for this conversion. nrochemistry.comwikipedia.orgsynarchive.com This reaction proceeds in two main steps: first, the acid-catalyzed reaction of the nitrile with an alcohol (such as anhydrous ethanol) in the presence of dry hydrogen chloride gas yields an imino ester salt, known as a Pinner salt. nrochemistry.comwikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia or an amine to produce the corresponding amidine. nrochemistry.comwikipedia.orgyoutube.com

Table 1: Synthesis of Ethyl 4-(3-amidinophenyl)-4-oxobutyrate via Pinner Reaction

| Step | Reagent(s) | Solvent | Conditions | Intermediate/Product |

| 1 | Anhydrous Alcohol (e.g., EtOH), Dry HCl gas | Anhydrous Chloroform | 0°C to room temp. | Pinner Salt (Imino ester hydrochloride) |

| 2 | Ammonia (NH₃) or Amine (RNH₂) | Alcohol (e.g., EtOH) | Room temp. | Ethyl 4-(3-amidinophenyl)-4-oxobutyrate |

Carboxylic Acids via Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comacademyart.edu Acid-catalyzed hydrolysis, typically achieved by heating with aqueous mineral acids like hydrochloric acid or sulfuric acid, involves protonation of the nitrile nitrogen, which enhances its electrophilicity for nucleophilic attack by water. academyart.edulibretexts.orglumenlearning.com The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Alternatively, base-catalyzed hydrolysis with an aqueous alkali such as sodium hydroxide also proceeds via an amide intermediate to yield a carboxylate salt. chemistrysteps.comacademyart.edu Acidification of the reaction mixture is then required to produce the free carboxylic acid. It is important to note that under these conditions, particularly with strong base and heat, the ethyl ester functionality is also susceptible to hydrolysis, which would result in the formation of a dicarboxylic acid product.

Table 2: Hydrolysis of the Nitrile Group

| Method | Reagent(s) | Conditions | Primary Product |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl in H₂O | Heat/Reflux | Ethyl 4-(3-carboxyphenyl)-4-oxobutyrate |

| Base Hydrolysis | NaOH or KOH in H₂O | Heat/Reflux, then H₃O⁺ workup | 4-(3-carboxyphenyl)-4-oxobutanoic acid |

Ester Modification via Transesterification

The ethyl ester of the title compound can be converted into other esters through transesterification. This reaction is particularly effective for β-keto esters. rsc.orgucc.iersc.org The process typically involves reacting the substrate with a different alcohol in the presence of a catalyst. rsc.org A variety of catalysts can be employed, including protic acids, Lewis acids, and enzymes, under generally mild conditions. rsc.orgucc.ie For instance, using boric acid or silica-supported boric acid provides an environmentally benign and efficient method for transesterification with primary, secondary, allylic, and benzylic alcohols under solvent-free conditions. nih.gov This selectivity allows for the modification of the ester group while preserving other functionalities within the molecule.

Table 3: Representative Transesterification Reactions

| Catalyst | Alcohol | Conditions | Product |

| Boric Acid (H₃BO₃) | Methanol | Heat | Mthis compound |

| Methylboronic Acid | Benzyl Alcohol | Heat, 4 Å molecular sieves | Benzyl 4-(3-cyanophenyl)-4-oxobutyrate |

| Candida antartica lipase B | Isopropanol | Mild, solvent-free | Isopropyl 4-(3-cyanophenyl)-4-oxobutyrate |

Cyclization Reactions Involving the Nitrile for Heterocycle Formation

The nitrile group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Formation of Tetrazoles

A prominent reaction is the [3+2] cycloaddition of the nitrile with an azide source, typically sodium azide, to form a tetrazole ring. tandfonline.comresearchgate.net Tetrazoles are often considered bioisosteres of carboxylic acids. researchgate.net The reaction is commonly facilitated by catalysts such as amine salts or zinc salts in polar aprotic solvents like DMF. tandfonline.comthieme-connect.comorganic-chemistry.org The use of a catalyst is crucial for activating the nitrile group towards cycloaddition. organic-chemistry.org

Formation of 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles from the nitrile moiety can be achieved through a one-pot reaction sequence. ias.ac.inrsc.org First, the nitrile reacts with hydroxylamine to form an intermediate N-hydroxyamidine (amidoxime). ias.ac.inresearchgate.netrjptonline.org This intermediate is then acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an O-acyl amidoxime, which undergoes subsequent dehydrative cyclization to yield the 3,5-disubstituted 1,2,4-oxadiazole ring. ias.ac.inrjptonline.org

Formation of 1,3,5-Triazines

Symmetrical 1,3,5-triazines (or s-triazines) can be synthesized by the cyclotrimerization of three nitrile molecules. wikipedia.orgwikipedia.org This reaction often requires harsh conditions, such as high temperatures and pressures, but can be facilitated by acid catalysts like triflic acid or various Lewis acids. chim.itacs.orgresearchgate.net The catalyst activates the nitrile group, initiating a sequence of nucleophilic additions that culminate in the formation of the stable aromatic triazine ring. researchgate.net

Table 4: Heterocycle Synthesis from the Nitrile Group

| Heterocycle | Key Reagents | Catalyst | Typical Solvent |

| Tetrazole | Sodium Azide (NaN₃) | Triethylammonium chloride or ZnCl₂ | DMF or Water |

| 1,2,4-Oxadiazole | 1. Hydroxylamine (NH₂OH) 2. Acylating Agent (e.g., RCOCl) | Base (e.g., Pyridine) | THF, DMSO |

| 1,3,5-Triazine | (Self-reaction of 3 molecules) | Triflic Acid or Yttrium Salts | Solvent-free or high-boiling solvent |

Selective Derivatization of the Phenyl Ring for Complex Molecule Integration

The aromatic ring of this compound can be selectively functionalized through electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the acyl group (-CO(CH₂)₂COOEt) and the cyano group (-CN). wikipedia.org Both of these groups are electron-withdrawing and act as meta-directors. wikipedia.org

In this specific substitution pattern, the acyl group is at position 3 and the cyano group is at position 1. Both groups direct incoming electrophiles to the position meta to themselves. Consequently, both the acyl and cyano groups direct substitution to the C5 position. This concerted directing effect leads to a high degree of regioselectivity, making the C5 position the primary site for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, yielding Ethyl 4-(3-cyano-5-nitrophenyl)-4-oxobutyrate. masterorganicchemistry.comlibretexts.org

Halogenation : The introduction of a halogen (e.g., bromine or chlorine) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. wikipedia.orgmasterorganicchemistry.comyoutube.com This would result in the formation of Ethyl 4-(5-bromo-3-cyanophenyl)-4-oxobutyrate, for example.

These selective modifications introduce new functional handles on the aromatic ring, enabling further elaboration and integration of the molecule into larger, more complex structures.

Table 5: Selective Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Electrophile (E⁺) | Expected Product (Substitution at C5) |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Ethyl 4-(3-cyano-5-nitrophenyl)-4-oxobutyrate |

| Bromination | Br₂, FeBr₃ | "Br⁺" | Ethyl 4-(5-bromo-3-cyanophenyl)-4-oxobutyrate |

| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | Ethyl 4-(5-chloro-3-cyanophenyl)-4-oxobutyrate |

Applications of Ethyl 4 3 Cyanophenyl 4 Oxobutyrate As a Synthetic Building Block

Construction of Advanced Organic Intermediates for Multi-Step Syntheses

The unique arrangement of functional groups in Ethyl 4-(3-cyanophenyl)-4-oxobutyrate enables its use in sophisticated multi-step synthetic sequences to generate valuable intermediates.

The prochiral ketone within the this compound structure is a key site for introducing chirality. Asymmetric reduction of this ketone can yield optically active γ-hydroxy esters, which are crucial chiral synthons for the pharmaceutical industry.

Detailed research into analogous compounds, such as ethyl 4-chloro-3-oxobutanoate and ethyl 2-oxo-4-phenylbutanoate, has demonstrated the efficacy of this approach. nih.govnih.gov Biocatalytic methods, employing recombinant E. coli strains or specific ketoreductases, have been developed for the asymmetric reduction of these keto esters to their corresponding (R)- or (S)-hydroxy esters with high enantiomeric excess (ee). nih.govnih.govnih.govresearchgate.net For example, the reduction of ethyl 4-chloro-3-oxobutanoate can yield ethyl (R)-4-chloro-3-hydroxybutanoate, a key intermediate for various pharmaceuticals, with an optical purity of 99% ee. nih.govmdpi.com Similarly, microbial reduction of ethyl 2-oxo-4-phenylbutanoate produces Ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for antihypertension drugs, with up to 95% ee. nih.gov These established methodologies highlight the potential of this compound to serve as a precursor for novel chiral building blocks upon selective reduction of its ketone moiety.

Table 1: Examples of Asymmetric Reduction of Analogous Keto Esters

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity in a single, atom-economical step. Keto-esters are frequently employed as key components in such reactions. For example, one-pot MCRs involving ethyl 4,4,4-trifluoro-3-oxobutanoate (a related β-keto ester), aromatic aldehydes, and various nucleophiles have been used to synthesize complex fluorinated piperidine (B6355638) and benzo[g]chromene derivatives. researchgate.net These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. researchgate.net The structural similarity of this compound suggests its potential as a C4-synthon in analogous MCRs for the efficient generation of diverse and densely functionalized heterocyclic libraries.

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental in organic synthesis. The γ-keto ester functionality is well-suited for such transformations. The dianion of a keto ester, for instance, can react with α,ω-dihalides, and the resulting monoalkylated products can be cyclized to form seven- or eight-membered rings. researchgate.net Alternatively, γ,δ-unsaturated-β-keto esters, which can be derived from γ-hydroxy-β-keto esters, are useful in annelation reactions to form cyclic β-keto esters. researchgate.net Furthermore, γ-keto esters can participate in tandem reactions, such as a Michael addition followed by an intramolecular cyclization, to construct fused ring systems. buchler-gmbh.comnih.gov This reactivity allows for the construction of bicyclic and polycyclic frameworks, which are common motifs in natural products and pharmacologically active molecules. nih.govacs.org

Table of Mentioned Chemical Compounds

Compound Name This compound Ethyl 4-chloro-3-oxobutanoate Ethyl (R)-4-chloro-3-hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl 2-oxo-4-phenylbutanoate Ethyl (R)-2-hydroxy-4-phenylbutanoate Ethyl 4-(het)aryl-3-oxobutanoates α-bromo ketones Hydrazine Urea (B33335) Thiourea (B124793) Guanidine 2-aminoaryl alcohols 2-aminochalcones Tetrahydroquinoline Benzyne Diazo compounds Thioacetamide Ethyl 4,4,4-trifluoro-3-oxobutanoate Aromatic aldehydes Piperidine Benzo[g]chromene α,ω-dihalides

Design and Synthesis of Ligands and Catalysts (via derivatization)

The molecular architecture of Ethyl 4-(3-cyanophenyl)-4-oxobutanoate makes it an attractive starting material for the synthesis of heterocyclic compounds, which are pivotal scaffolds for ligands in catalysis. The presence of the 1,3-dicarbonyl moiety (in its enol form) and the cyano group provides multiple reaction pathways for constructing intricate molecular frameworks.

One of the prominent applications of β-ketoesters, such as Ethyl 4-(3-cyanophenyl)-4-oxobutanoate, is in multicomponent reactions like the Biginelli reaction. This one-pot synthesis classically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea to yield dihydropyrimidinones (DHPMs). nih.govnih.gov By utilizing Ethyl 4-(3-cyanophenyl)-4-oxobutanoate, novel DHPMs bearing a 3-cyanophenyl substituent can be synthesized. These resulting pyrimidine (B1678525) derivatives are of significant interest as they can act as multidentate ligands, capable of coordinating with various metal centers. scielo.org.za The nitrogen atoms within the pyrimidine ring and the cyano group can all serve as potential coordination sites, enabling the formation of stable metal complexes. mdpi.com The design of such ligands is crucial for the development of new catalysts with tailored electronic and steric properties. orgsyn.org

The general scheme for such a synthesis is depicted below:

Table 1: Potential Heterocyclic Ligands Derived from Ethyl 4-(3-cyanophenyl)-4-oxobutanoate

| Reactant 1 | Reactant 2 | Catalyst | Resulting Heterocycle | Potential Application as Ligand |

| Ethyl 4-(3-cyanophenyl)-4-oxobutanoate | Urea | Acid (e.g., HCl) | 4-(3-cyanophenyl)-dihydropyrimidinone derivative | N,N'-bidentate ligand for transition metal catalysis |

| Ethyl 4-(3-cyanophenyl)-4-oxobutanoate | Thiourea | Acid (e.g., HCl) | 4-(3-cyanophenyl)-dihydropyrimidine-2-thione derivative | Soft-donor ligand for heavy metal coordination |

| Ethyl 4-(3-cyanophenyl)-4-oxobutanoate | Guanidine | Base (e.g., NaOEt) | 2-amino-4-(3-cyanophenyl)-pyrimidine derivative | Chelating ligand for catalytic applications |

This table illustrates hypothetical reaction pathways based on established organic reactions for synthesizing potential ligands from the title compound.

Research into the synthesis of pyrimidine derivatives from related precursors like ethyl cyanoacetate (B8463686) has demonstrated the feasibility of these transformations. bohrium.comresearchgate.net The resulting compounds, featuring both a pyrimidine core and a cyanophenyl group, offer multiple coordination modes, making them versatile ligands for creating novel metal complexes with potential catalytic activities in various organic transformations. nih.gov

Applications in Material Science Research (through engineered derivatives)

The derivatization of Ethyl 4-(3-cyanophenyl)-4-oxobutanoate also opens avenues in material science, particularly in the development of functional polymers and coordination polymers, including metal-organic frameworks (MOFs).

The cyano and ester functionalities of the molecule can be chemically modified to introduce polymerizable groups or to serve as anchoring points for polymer chains. For instance, the keto group can be reduced to a hydroxyl group, which can then be esterified with a monomer like acrylic acid to produce a vinyl-functionalized derivative. This new monomer, containing the cyanophenyl moiety, can then be polymerized or copolymerized to create functional polymers with specific optical or electronic properties imparted by the polar cyano group.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, transforming the molecule into 4-(3-cyanophenyl)-4-oxobutanoic acid. This derivative is a prime candidate for use as an organic linker in the synthesis of MOFs. The carboxylate group can coordinate with metal ions or clusters, while the cyano group can either participate in the framework coordination or remain as a functional pendant group within the pores of the MOF. mdpi.com The incorporation of such functionalized linkers is a key strategy in designing MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Table 2: Potential Material Science Applications of Ethyl 4-(3-cyanophenyl)-4-oxobutanoate Derivatives

| Derivative of Ethyl 4-(3-cyanophenyl)-4-oxobutanoate | Type of Material | Potential Application |

| Acrylate ester derivative | Functional Polymer | Dielectric materials, non-linear optics |

| 4-(3-cyanophenyl)-4-oxobutanoic acid | Metal-Organic Framework (MOF) Linker | Gas separation, heterogeneous catalysis |

| Poly-amide/imide derivative (via cyano group conversion) | High-performance Polymer | Thermally stable materials, membranes |

This table outlines potential applications in material science based on the chemical functionalities of derivatives of the title compound.

While direct research on Ethyl 4-(3-cyanophenyl)-4-oxobutanoate in these specific material science applications is emerging, the principles are well-established with analogous compounds. The synthesis of functionalized amphiphilic polymers and the development of novel materials based on pyrimidine derivatives underscore the potential of this chemical building block. biosynth.comevitachem.com

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 4-(3-cyanophenyl)-4-oxobutyrate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The two methylene groups in the butyrate (B1204436) chain, being chemically non-equivalent, are expected to appear as two distinct triplets. The aromatic protons on the 3-cyanophenyl ring would produce a complex multiplet pattern in the downfield region of the spectrum.

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2-7.6 | m (multiplet) | 4H | Ar-H |

| ~4.15 | q (quartet) | 2H | -O-CH₂ -CH₃ |

| ~3.30 | t (triplet) | 2H | -CO-CH₂ -CH₂- |

| ~2.75 | t (triplet) | 2H | -CH₂-CH₂ -CO- |

| ~1.25 | t (triplet) | 3H | -O-CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups. The spectrum of this compound is predicted to show 11 distinct signals, corresponding to its 13 carbon atoms (with two pairs of aromatic carbons being equivalent by symmetry). The carbonyl carbons of the ketone and ester functional groups are expected at the most downfield positions (~197 and ~172 ppm, respectively). The nitrile carbon and the aromatic carbons would appear in the intermediate region, while the aliphatic carbons of the ethyl and butyrate moieties would be found in the upfield region.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197.0 | Ketone C =O |

| ~172.0 | Ester C =O |

| ~137-129 | Aromatic C |

| ~118.0 | C ≡N |

| ~113.0 | Aromatic C -CN |

| ~61.0 | -O-CH₂ -CH₃ |

| ~33.0 | -CO-CH₂ -CH₂- |

| ~28.0 | -CH₂-CH₂ -CO- |

| ~14.0 | -O-CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups. docbrown.info

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm these assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₃H₁₃NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 231.25.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The expected exact mass for C₁₃H₁₃NO₃ is 231.08954.

Analysis of the fragmentation patterns gives insight into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl ester group (-COOCH₂CH₃, 73 Da). Cleavage adjacent to the carbonyl groups is also a probable fragmentation route.

Expected Mass Spectrometry Data

| m/z | Assignment |

|---|---|

| 231.0895 | [M]⁺ (Molecular Ion) |

| 186.06 | [M - OCH₂CH₃]⁺ |

| 158.07 | [M - COOCH₂CH₃]⁺ |

| 130.03 | [C₈H₄NO]⁺ (cyanobenzoyl cation) |

Note: Values are predicted based on the compound's structure and common fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Two distinct carbonyl (C=O) stretching bands are expected: one for the aromatic ketone around 1690 cm⁻¹ and another for the ester around 1735 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~2230 | C≡N (Nitrile) Stretch |

| ~1735 | C=O (Ester) Stretch |

| ~1690 | C=O (Ketone) Stretch |

| ~1600, ~1475 | Aromatic C=C Stretch |

| ~1250 | C-O (Ester) Stretch |

Note: Predicted values are based on standard IR correlation tables. nist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound with high accuracy. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reverse-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, the pure compound would elute at a specific retention time, appearing as a single, sharp peak. The presence of other peaks would indicate impurities. By integrating the area under the peak, the purity can be quantified, often to levels greater than 95% or 99%.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The product, this compound, would have a specific retention factor (Rf) value, different from the starting materials, in a given solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot for the product is prominent.

Following a synthesis, column chromatography is the standard method for purifying the crude product on a preparative scale. The crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often similar to one optimized by TLC, is then passed through the column. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. For this compound, a gradient of ethyl acetate (B1210297) in hexanes is a common choice for the eluent. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

The crystal structures of various compounds containing cyanophenyl, keto, and ethyl ester functionalities have been reported, revealing common packing motifs and intermolecular interactions. For instance, the presence of the cyanophenyl group often leads to significant π-π stacking interactions and C-H···N hydrogen bonds, which play a key role in stabilizing the crystal lattice. The keto and ester groups are frequently involved in C-H···O hydrogen bonds.

Detailed crystallographic studies on related molecules, such as derivatives of benzoyl compounds and cyanobenzaldehyde, provide a framework for understanding the potential solid-state behavior of this compound derivatives. These studies often reveal a high degree of molecular planarity or near-planarity, influenced by the rigid aromatic and carbonyl systems.

To illustrate the type of structural information obtained from X-ray crystallography, the following tables summarize crystallographic data for some related compounds.

A study on 1-(2-cyanobenzyl)-3-cyano-4-phenyl-4-(2-cyanobenzyl)-1,4-dihydropyridine monohydrate , a complex molecule containing cyanobenzyl groups, provides detailed information on its crystal system and unit cell parameters. researchgate.net

Table 1: Crystal Data and Structure Refinement for 1-(2-cyanobenzyl)-3-cyano-4-phenyl-4-(2-cyanobenzyl)-1,4-dihydropyridine monohydrate researchgate.net

| Parameter | Value |

| Empirical Formula | C₅₆H₄₂N₈O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (no. 60) |

| a (Å) | 17.885(3) |

| b (Å) | 21.463(4) |

| c (Å) | 23.361(4) |

| Volume (ų) | 8969(3) |

| Z | 8 |

In another relevant investigation, the crystal structure of Ethyl 4-(3-chlorobenzamido)benzoate was determined, showcasing the solid-state conformation of a molecule containing both an ethyl ester and a substituted benzoyl moiety. eurjchem.com

Table 2: Crystal Data and Structure Refinement for Ethyl 4-(3-chlorobenzamido)benzoate eurjchem.com

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄ClNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2941(15) |

| b (Å) | 8.157(2) |

| c (Å) | 16.238(4) |

| α (°) | 82.682(6) |

| β (°) | 84.481(6) |

| γ (°) | 80.100(6) |

| Volume (ų) | 683.2(3) |

| Z | 2 |

Furthermore, the analysis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide provides crystallographic details for a compound featuring a cyano group, which can be compared to the cyanophenyl moiety of the target compound. mdpi.com

Table 3: Crystal Data and Structure Refinement for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₄O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| Volume (ų) | 1134.54(14) |

| Z | 4 |

These examples demonstrate the power of X-ray crystallography in providing a detailed understanding of the solid-state structures of organic molecules. The data from such studies on derivatives and intermediates are invaluable for confirming chemical structures, understanding conformational preferences, and elucidating the nature of non-covalent interactions that govern the crystalline architecture.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be a primary tool to investigate the electronic structure and reactivity of Ethyl 4-(3-cyanophenyl)-4-oxobutyrate. These calculations solve approximations of the Schrödinger equation to provide insights into the molecule's electronic properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Furthermore, a map of the electrostatic potential (ESP) would be generated to visualize the charge distribution across the molecule. This would identify electron-rich regions (negative potential), such as the oxygen atoms of the keto and ester groups and the nitrogen of the cyano group, and electron-poor regions (positive potential), which are likely targets for nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity would also be calculated to quantify the molecule's reactivity profile.

Table 7.1: Hypothetical Quantum Chemical Calculation Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Chemical Hardness | 2.85 eV | Resistance to change in electron configuration. |

| Electronegativity | 4.35 eV | Power to attract electrons. |

Note: The data in this table is hypothetical and serves as an example of what would be generated in a typical DFT study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules based on classical mechanics, providing a view of the compound's conformational landscape and its interactions with its environment.

For conformational analysis, MD simulations would reveal the preferred three-dimensional structures (conformations) of the molecule by exploring the rotation around its single bonds. This is particularly important for understanding the flexibility of the ethyl ester chain and its orientation relative to the phenyl ring. The results would be analyzed to identify the most stable, low-energy conformers and the energy barriers between them.

To study intermolecular interactions, the compound would be simulated in a solvent, such as water or an organic solvent, to observe how it interacts with the surrounding molecules. This would provide insights into its solubility and how it might interact with other molecules in a solution. The simulations would quantify interactions like hydrogen bonding and van der Waals forces.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to interpret experimental spectra. For this compound, theoretical calculations would be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) would be used to calculate the electronic transitions that give rise to the UV-Vis spectrum, predicting the absorption maxima (λmax). The calculated vibrational frequencies from DFT would correspond to the peaks in the IR spectrum, helping to assign specific peaks to the vibrations of particular functional groups (e.g., C=O stretch of the ketone and ester, C≡N stretch of the cyano group). Gauge-Including Atomic Orbital (GIAO) methods would be used to predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the molecular structure.

Table 7.2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Assignment |

| IR (cm⁻¹) | |||

| C≡N Stretch | 2235 | 2230 | Cyano group |

| C=O Stretch (Ketone) | 1695 | 1690 | Ketone carbonyl |

| C=O Stretch (Ester) | 1738 | 1735 | Ester carbonyl |

| ¹³C NMR (ppm) | |||

| C≡N | 118.5 | 118.2 | Cyano carbon |

| C=O (Ketone) | 196.8 | 196.5 | Ketone carbonyl carbon |

| C=O (Ester) | 172.5 | 172.3 | Ester carbonyl carbon |

| UV-Vis (nm) | |||

| λmax | 255 | 258 | π → π* transition |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

To understand the chemical reactions involving this compound, computational modeling would be used to map out potential reaction pathways. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) is a key determinant of the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes during the reaction. For example, the reduction of the ketone group could be modeled to understand the mechanism and stereoselectivity of the reaction. These theoretical models are crucial for designing new synthetic routes and for understanding the mechanisms of known reactions.

Future Research Directions and Emerging Methodologies

Development of Highly Stereoselective Synthetic Routes

The ketone group in Ethyl 4-(3-cyanophenyl)-4-oxobutyrate is prochiral, meaning its reduction can lead to the formation of a chiral center, resulting in two enantiomers (non-superimposable mirror images) of the corresponding alcohol. As the biological activity of molecules often depends on their specific stereochemistry, the development of synthetic routes that can selectively produce one enantiomer over the other is a critical area of research.

Future work will likely focus on asymmetric reduction and other enantioselective transformations. nih.gov Organocatalysis, which uses small organic molecules as catalysts, presents a powerful tool for these syntheses. researchgate.net Chiral catalysts can create a chiral environment around the ketone, directing an incoming reagent to attack from a specific face, leading to a high excess of the desired enantiomer. Similarly, transition-metal catalysis with chiral ligands can achieve high levels of stereoselectivity.

Biocatalysis, utilizing enzymes or whole microbial cells, is another promising avenue. nih.gov Enzymes such as ketoreductases (KREDs) are highly efficient and selective for reducing ketones to chiral alcohols under mild, environmentally friendly conditions. nih.gov The use of whole-cell biocatalysts is particularly advantageous as the necessary cofactors for the reaction are regenerated internally by the cell's metabolism. nih.govpsu.edu Research in this area will involve screening for novel enzymes with high activity and selectivity toward this specific substrate and optimizing reaction conditions for industrial-scale production.

Table 1: Comparison of Potential Stereoselective Methods

| Methodology | Catalyst Type | Advantages | Potential Challenges |

|---|---|---|---|

| Organocatalysis | Chiral small organic molecules (e.g., squaramides) | Metal-free, often robust and stable. | Catalyst loading can be high; scalability may be an issue. |

| Transition-Metal Catalysis | Metal complexes with chiral ligands | High turnover numbers, excellent enantioselectivity. | Potential for metal contamination in the final product; cost of ligands. |

| Biocatalysis | Isolated enzymes (e.g., lipases, ketoreductases) or whole cells (e.g., Saccharomyces cerevisiae) psu.edubohrium.com | High regio- and stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability, substrate scope limitations, potential for product inhibition. |

Exploration of Green Chemistry Principles in Synthesis and Transformation

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound, which may traditionally involve harsh reagents like aluminum chloride in Friedel-Crafts acylation, is a prime candidate for green innovation.

Future research will explore several green strategies:

Alternative Catalysts : Replacing traditional stoichiometric Lewis acids with catalytic, recyclable heterogeneous catalysts like zeolites or montmorillonite (B579905) clay can significantly reduce waste and simplify product purification. rsc.orgthieme-connect.com

Greener Solvents : The use of sustainably produced solvents, such as 2-methyltetrahydrofuran (B130290) (2MeTHF) instead of traditional tetrahydrofuran (B95107) (THF), can improve the environmental profile of the synthesis. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. nih.gov For instance, Au(III)-catalyzed hydration of alkynoates represents an atom-economical method for producing γ-keto esters. nih.gov

Biocatalysis : As mentioned, enzyme-catalyzed reactions are inherently green as they occur in water or benign solvents at ambient temperatures and pressures. nih.govpsu.edu

These approaches not only reduce the environmental impact but can also lead to more economical and efficient manufacturing processes. nih.gov

Application in Flow Chemistry for Continuous Production and Process Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical production. zenodo.org This technology is particularly well-suited for optimizing the synthesis of intermediates like this compound.

Key benefits and research directions include:

Enhanced Safety and Control : Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat and mass transfer. mdpi.com This enables precise control over reaction parameters like temperature and pressure, which is crucial for reactions that are highly exothermic or involve unstable intermediates.

Scalability and Reproducibility : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time, which is more straightforward and reproducible than transitioning from a small flask to a large batch reactor. mdpi.com

Integration of Heterogeneous Catalysts : Flow chemistry is highly compatible with packed-bed reactors containing solid-supported catalysts or reagents. rsc.orgnih.gov This simplifies downstream processing, as the product stream is already separated from the catalyst, enabling a truly continuous process. mdpi.comnih.gov

Multi-step Synthesis : Multiple flow reactors can be connected in sequence to perform multi-step syntheses without isolating intermediates. zenodo.orgnih.gov This can significantly shorten production times and reduce waste.

Future research will focus on developing robust flow protocols for the Friedel-Crafts acylation step and subsequent transformations, potentially integrating in-line purification and analysis for real-time process monitoring and optimization. mdpi.comnumberanalytics.com

Integration with Machine Learning and Artificial Intelligence for Accelerated Reaction Discovery

For this compound and its derivatives, AI can be applied in several ways:

Retrosynthesis Planning : AI platforms can propose multiple synthetic pathways for a target molecule by analyzing millions of known reactions. nih.goviktos.ai This can help chemists identify more efficient, cost-effective, or innovative routes that might not be immediately obvious.

Reaction Outcome and Yield Prediction : Machine learning models can be trained to predict the major product of a reaction and estimate its yield under various conditions. mit.edusesjournal.com This allows for in-silico screening of different catalysts, solvents, and temperatures, minimizing the number of physical experiments required. sesjournal.comnih.gov